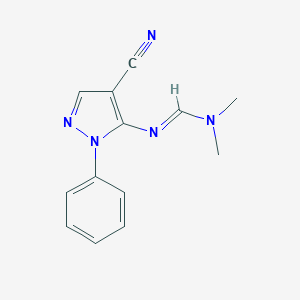

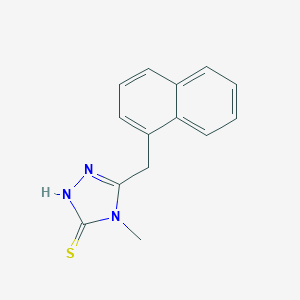

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

説明

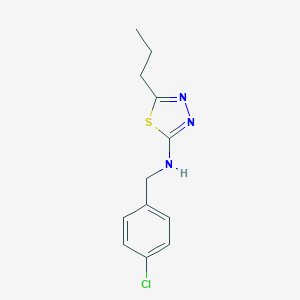

“N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide” is a chemical compound that has been studied for its potential use in the development of novel insecticides . It is one of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The intermediates 1,3-diphenyl-1H-pyrazole-4-carboxylic acid were synthesized by reacting para-substituted acetophenone with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol . The resulting mixture was then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours .Molecular Structure Analysis

The molecular formula of this compound is C17H20N6O . The monoisotopic mass is 324.169861 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of 1-phenyl-2-(1-phenylethylidene) hydrazine, which is then dissolved in a cold mixed solution of DMF and POCl3 . The resulting mixture is poured into ice-cold water, a saturated solution of sodium hydroxide is added to neutralize the mixture, and the solid precipitate is filtered, washed with water, dried and recrystallized from ethanol to give the compounds .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 571.6±50.0 °C at 760 mmHg .科学的研究の応用

Antitumor Activity : Some pyrimidiopyrazole derivatives, related to the compound , demonstrated significant antitumor activity against HepG2 cell line. Molecular docking and Density Functional Theory (DFT) studies were used to analyze the interaction and stability of these compounds (Fahim, Elshikh, & Darwish, 2019).

Biological Applications : N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related, have potential biological applications. They were evaluated for their ability to inhibit human alkaline phosphatases and ecto-5′-nucleotidases, indicating potential utility in medicinal chemistry (Saeed et al., 2015).

Molecular Structure Analysis : The molecular structures of compounds like N-(pyrazol-1-yl) formamide were analyzed using crystallography and dynamic NMR spectroscopy. These analyses help in understanding the configuration and rotation barriers about the amide bond, which is relevant to the electronic properties of the N-azolyl substituent (Salazar et al., 1993).

Synthesis of Biscarboxamidocoumarin and Chromene Derivatives : Derivatives of N,N'-(1,4-phenylene)bis(2-cyano-3-(dimethylamino)acrylamide) were synthesized and evaluated for antitumor activities. Some of these compounds displayed promising in vitro antitumor activity in cell line assays (Refat, Fadda, & Kamal, 2015).

Antimicrobial Activity : Research on the antimicrobial activity of certain heterocycles incorporating antipyrine moiety, which is structurally related, was conducted. These compounds were evaluated as antimicrobial agents, offering insights into their potential use in treating infections (Bondock, Rabie, Etman, & Fadda, 2008).

Antitubercular Activities : N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and evaluated for their in vitro antitubercular activities. Some of these compounds showed promising activity against Mycobacterium tuberculosis (Nayak et al., 2016).

作用機序

The compound is believed to target the insect ryanodine receptor (RyR), making it a promising candidate for the development of novel insecticides . Molecular docking showed the predicted binding mode between the compound and the protein receptor, suggesting that the compound could be a possible activator of insect RyR .

特性

IUPAC Name |

N'-(4-cyano-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-17(2)10-15-13-11(8-14)9-16-18(13)12-6-4-3-5-7-12/h3-7,9-10H,1-2H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSMAOJCHPIUAN-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NN1C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C=NN1C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B479041.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B479042.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479113.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperidine](/img/structure/B479120.png)

![1-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B479135.png)

![5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B479147.png)